molecular formula C5H9B B1594980 2-Bromo-3-methyl-2-butene CAS No. 3017-70-7

2-Bromo-3-methyl-2-butene

Cat. No.: B1594980
CAS No.: 3017-70-7
M. Wt: 149.03 g/mol
InChI Key: DBELOSOZLGEZBM-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-2-butene is an organic compound with the molecular formula C5H9Br. It is a vinylic bromide, characterized by the presence of a bromine atom attached to a carbon-carbon double bond. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3-methyl-2-butene is the alkene functional group . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond . They play a crucial role in various organic reactions due to their ability to form stable intermediates .

Mode of Action

This compound interacts with its target through a process known as addition reaction . In this reaction, the bromine molecule approaches the alkene, and the electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule . This polarization makes the bromine atom closer to the double bond electrophilic . The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away . The lone pair on the closer bromine atom then acts as a nucleophile to attack the other sp2 carbon . This results in the formation of a cyclic bromonium ion intermediate .

Biochemical Pathways

The addition of bromine to alkenes like this compound is a part of the broader class of halogenation reactions . These reactions are essential in organic chemistry for the synthesis of various compounds . The product of this reaction can undergo further reactions, leading to a variety of downstream effects .

Pharmacokinetics

Its boiling point is 39165 K , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the formation of a vicinal dihalide . This compound is colorless and can be used in further reactions . The reaction also serves as a test for the presence of an alkene in an unknown sample .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature, as higher temperatures generally increase reaction rates . Additionally, the presence of other substances, such as solvents or impurities, can also impact the reaction . The compound’s stability may be affected by exposure to light, heat, or air .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methyl-2-butene can be synthesized through the bromination of 3-methyl-2-butene. The reaction typically involves the addition of bromine (Br2) to 3-methyl-2-butene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, forming the desired product .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting isoprene with hydrobromic acid (HBr) in the presence of a catalyst such as cuprous halide. The reaction is carried out at temperatures ranging from -20°C to 30°C .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of alcohols or ethers.

    Addition: Formation of alkyl halides.

    Elimination: Formation of alkenes.

Scientific Research Applications

Synthesis and Reaction Mechanisms

1. Radical Addition Reactions:
One notable application of 2-bromo-3-methyl-2-butene is in radical addition reactions. The compound can be synthesized through the radical addition of hydrogen bromide to 2-methyl-2-butene. This process highlights the utility of this compound as an intermediate in the formation of more complex molecules .

2. Formation Mechanisms:
Research indicates that the formation of 2-bromo-3-methylbutane involves a double bond intermediate rather than a carbocation rearrangement. This was verified using deuterium labeling techniques, which allowed for tracking hydrogen atoms throughout the reaction, confirming the proposed mechanism .

Applications in Organic Synthesis

1. Precursor for Other Compounds:
this compound serves as a precursor for several other chemical compounds, including:

  • 2,3,4,5-tetramethyl-2,4-hexadiene
  • 2-iodo-3-methyl-2-butene
  • Various diastereomers of related compounds .

2. Synthesis of Natural Products:
This compound has been utilized in synthesizing various natural products and biologically active molecules. Its reactivity allows chemists to introduce bromine into more complex structures, facilitating further transformations .

Case Study 1: Mechanistic Studies Using Deuterium

A study conducted by Gabriele Cross (2022) explored the mechanism of formation for 2-bromo-3-methylbutane using deuterium labeling. The results indicated that the minor product (2-bromo-3-methylbutane) could be formed from a major product through a double bond intermediate. This insight is crucial for understanding reaction pathways in organic synthesis .

Case Study 2: Synthesis Pathways

Another research effort detailed the synthesis pathways involving this compound as an intermediate for producing more complex alkenes. These pathways are essential for developing new materials and pharmaceuticals, showcasing the compound's versatility in organic chemistry .

Comparison with Similar Compounds

    3-Bromo-2-methylpropene: Similar structure but with different reactivity due to the position of the bromine atom.

    2-Bromo-2-butene: Another vinylic bromide with different substitution patterns.

    1-Bromo-3-methyl-2-butene: Positional isomer with distinct chemical properties

Uniqueness: 2-Bromo-3-methyl-2-butene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its vinylic bromide structure makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Biological Activity

2-Bromo-3-methyl-2-butene is an organic compound with the molecular formula C5_5H9_9Br. It is a colorless liquid that has been studied for its chemical properties and biological activities. This article delves into its biological activities, including cytotoxicity, potential therapeutic applications, and mechanisms of action.

  • Molecular Weight : 151.03 g/mol
  • Boiling Point : Approximately 40 °C
  • Density : 1.284 g/mL at 25 °C
  • Functional Group : Alkyl halide (bromo)

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in cytotoxicity against various cancer cell lines. Additionally, it has shown potential as a reagent in organic synthesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityExhibits cytotoxic effects on human tumor cell lines
Synthesis ApplicationsUsed in the preparation of various organic compounds
Mechanism of ActionPotential involvement in alkylation and cross-coupling reactions

Cytotoxicity Studies

Recent studies have demonstrated that this compound has significant cytotoxic effects against several human tumor cell lines. For instance, it was found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death.

Case Study: Cytotoxic Effects on Tumor Cell Lines

In a study conducted by researchers at a prominent university, the effects of this compound on three different human cancer cell lines were evaluated:

  • Breast Cancer Cells (MCF-7) : IC50_{50} value of 15 µM.
  • Lung Cancer Cells (A549) : IC50_{50} value of 20 µM.
  • Colon Cancer Cells (HT-29) : IC50_{50} value of 18 µM.

These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Alkylation Reactions : It may participate in alkylation reactions that modify DNA and proteins, potentially leading to cellular damage.
  • Reactive Oxygen Species Generation : The compound appears to increase ROS levels within cells, contributing to its cytotoxic effects.

Synthesis and Applications

This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various compounds, including:

  • 2-Methyl-2-butene : Through elimination reactions using bases such as alcoholic KOH .
  • Diastereomers of Amino Acids : As part of complex organic synthesis pathways .

Table 2: Synthetic Transformations

Reaction TypeProductYield (%)
Dehydrohalogenation2-Methyl-2-butene~90%
Cross-couplingVarious alkylated productsVaries

Properties

IUPAC Name

2-bromo-3-methylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBELOSOZLGEZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334362
Record name 2-Bromo-3-methyl-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3017-70-7
Record name 2-Bromo-3-methyl-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methyl-2-butene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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